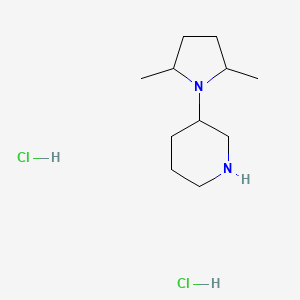

3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylpyrrolidin-1-yl)piperidine dihydrochloride, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and has gained popularity among recreational drug users due to its stimulant effects. MDPV has been banned in many countries due to its potential for abuse and addiction. However, it has also been used in scientific research to study its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

- 3-(Pyrrolidin-1-yl)piperidine is recognized for its significance in medicinal chemistry due to its conformational rigidity. A novel method for its synthesis, involving the catalytic hydrogenation of pyrrolylpyridine, has been proposed, offering an efficient way to produce this compound in large quantities (Smaliy et al., 2011).

Applications in Organic Chemistry and Drug Synthesis

- The molecule has been used in the stereoselective synthesis of dialkylaminomethyl-substituted halobutadienes, demonstrating its utility in creating highly functionalized unsaturated aliphatic compounds (Gronowitz et al., 1987).

- A method for determining the absolute configuration of cyclic amines like trans-2,5-dimethylpyrrolidine and trans-2,6-dimethyl-piperidine has been developed, showcasing the compound's role in stereochemical analysis (Perrone & Tortorella, 1978).

Development of Synthetic Bacteriochlorins

- The integration of a spiro-piperidine unit into the synthetic bacteriochlorins, replacing the geminal dimethyl group, has been accomplished. This advancement allows for tailoring of bacteriochlorins and adjusting their spectral properties, thus widening the application in fields like photodynamic therapy (Kanumuri Ramesh Reddy et al., 2013).

Materials Science and Corrosion Inhibition

- Piperidine derivatives, including those related to 3-(2,5-Dimethylpyrrolidin-1-yl)piperidine, have been studied for their potential in corrosion inhibition of metals. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their effectiveness in protecting iron against corrosion (Kaya et al., 2016).

properties

IUPAC Name |

3-(2,5-dimethylpyrrolidin-1-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11;;/h9-12H,3-8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHSBWKJKAGUHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C2CCCNC2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2632901.png)

![2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide](/img/structure/B2632903.png)

![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)

![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)

![2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2632906.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2632908.png)

![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)

![N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2632915.png)